USP Chromatographic Identification Parameters
In the USP compendial Organic Impurities Procedure 2 for desloratadine drug substance, dehydro desloratadine is uniquely characterized by a Relative Retention Time (RRT) of 1.59 and a Relative Response Factor (RRF) of 1.00, with a strict acceptance criterion of NMT 0.15% . This differentiates it from all other named impurities: dechloro desloratadine (RRT 0.38, RRF 0.90, NMT 0.15%), desloratadine related compound A (RRT 1.30, RRF 0.86, NMT 0.15%), and loratadine (RRT 2.25, RRF 0.79, NMT 0.20%) . The RRF of 1.00 indicates that dehydro desloratadine exhibits equivalent UV detector response (at 280 nm) to desloratadine itself on an equal mass basis, meaning no correction factor is required for its quantitation, unlike the other listed impurities .
| Evidence Dimension | USP Pharmacopoeia chromatographic identity parameters (RRT, RRF, acceptance limit) |
|---|---|
| Target Compound Data | Dehydro desloratadine: RRT = 1.59, RRF = 1.00, Acceptance Criteria NMT 0.15% |
| Comparator Or Baseline | Desloratadine: RRT = 1.0 (reference); Dechloro desloratadine: RRT = 0.38, RRF = 0.90, NMT 0.15%; Desloratadine related compound A: RRT = 1.30, RRF = 0.86, NMT 0.15%; Loratadine: RRT = 2.25, RRF = 0.79, NMT 0.20% |
| Quantified Difference | ΔRRT vs desloratadine = +0.59 (elutes later); RRF = 1.00 vs 0.79-0.90 for other listed impurities (no detector-response correction needed) |
| Conditions | USP Organic Impurities Procedure 2: Column 4.6-mm x 25-cm, 5-µm packing L7; mobile phase gradient of acetonitrile/methanol/tetrahydrofuran/buffer pH 2.0; UV detection at 280 nm; flow rate 1 mL/min; injection volume 60 µL; sample concentration 500 µg/mL desloratadine in Solution A |
Why This Matters
The RRF of 1.00 eliminates the need for response factor correction during quantitation, simplifying analytical workflow and reducing error propagation compared to other impurities that require correction factors; the late elution (RRT 1.59) provides definitive chromatographic separation from the parent drug and earlier-eluting impurities, ensuring unambiguous peak assignment.
- [1] United States Pharmacopeia (USP). Desloratadine Monograph. USP 2025 Edition. Organic Impurities, Procedure 2, Table 3. View Source
